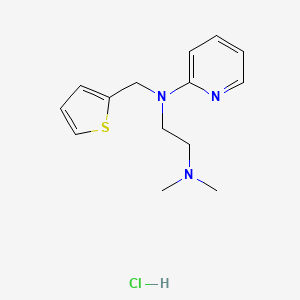

Methapyrilene hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de méthapyrilène est un antihistaminique et un anticholinergique appartenant à la classe chimique des pyridines. Il a été développé au début des années 1950 et commercialisé sous diverses marques telles que Co-Pyronil et Histadyl EC au Royaume-Uni . Le chlorhydrate de méthapyrilène était principalement utilisé comme sédatif en raison de ses forts effets sédatifs, ce qui le rendait plus approprié pour le traitement de l'insomnie que pour son action antihistaminique .

Méthodes De Préparation

La synthèse du chlorhydrate de méthapyrilène implique la réaction de la N,N-diméthyl-N'-pyridin-2-yl-N'-(2-thiénylméthyl)éthane-1,2-diamine avec de l'acide chlorhydrique. Les conditions de réaction comprennent généralement l'utilisation de solvants tels que l'eau, le diméthylsulfoxyde (DMSO), l'éthanol à 95 % ou l'acétone. Les solutions de chlorhydrate de méthapyrilène dans ces solvants sont stables pendant 24 heures dans des conditions de laboratoire normales . Les méthodes de production industrielle impliqueraient une synthèse à grande échelle utilisant des conditions de réaction similaires, garantissant la pureté et la stabilité du produit final.

Analyse Des Réactions Chimiques

Le chlorhydrate de méthapyrilène subit diverses réactions chimiques, notamment :

Oxydation : Le chlorhydrate de méthapyrilène peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Le chlorhydrate de méthapyrilène peut subir des réactions de substitution où les cycles pyridine ou thiophène sont substitués par d'autres groupes fonctionnels.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des milieux acides ou basiques, des solvants appropriés et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le chlorhydrate de méthapyrilène a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : En tant que composé de référence en chimie analytique pour étudier le comportement des antihistaminiques.

Biologie : Dans des études portant sur les effets des antagonistes des récepteurs de l'histamine sur les systèmes biologiques.

Médecine : Historiquement utilisé comme sédatif et antihistaminique, bien que son utilisation ait été interrompue en raison de ses propriétés cancérogènes.

Industrie : Utilisé dans la formulation de médicaments sédatifs avant son retrait du marché.

5. Mécanisme d'action

Le chlorhydrate de méthapyrilène exerce ses effets en agissant comme un antagoniste des récepteurs H1 de l'histamine. En bloquant ces récepteurs, il empêche l'action de l'histamine, un composé impliqué dans les réactions allergiques et l'éveil. Ce blocage entraîne les effets sédatifs et antihistaminiques du chlorhydrate de méthapyrilène . il a été trouvé être un puissant cancérogène, ce qui a conduit à son retrait du marché .

Applications De Recherche Scientifique

Methapyrilene hydrochloride is a chemical compound formerly used in various drug products due to its antihistamine and anticholinergic properties . However, it was later found to be a potent carcinogen, leading to its withdrawal from the market in the late 1970s .

Historical Applications

- Antihistamine: Methapyrilene was primarily used as an H1-receptor antagonist to treat allergies .

- Sedative: It also had strong sedative effects and was used as a medication for insomnia . It was a key ingredient in sleep aids like Sominex, Nytol, and Sleep-Eze, and also in Excedrin PM .

Research and Toxicology

- Hepatocarcinogen: Studies in rats in the mid- to late 1970s demonstrated that this compound is a hepatocarcinogen . This led to its removal from drug preparations .

- Hepatotoxicity Studies: Research showed that this compound caused significant liver damage in rats, including hepatocyte necrosis, mitosis, hypertrophy, and bile duct hyperplasia .

- Microsampling Effects: Studies involving repeated oral administration of this compound to rats investigated the effects of microsampling on toxicological evaluation .

Relevant Information from Included Documents

Mécanisme D'action

Methapyrilene hydrochloride exerts its effects by acting as an antagonist at histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, a compound involved in allergic reactions and wakefulness. This blockade results in the sedative and antihistamine effects of this compound . it was found to be a potent carcinogen, leading to its withdrawal from the market .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de méthapyrilène peut être comparé à d'autres antihistaminiques et sédatifs, tels que :

Thénalidine : Un autre antihistaminique avec des propriétés sédatives similaires.

Méthaphénilène : Un composé avec des effets antihistaminiques comparables.

Scopolamine : Utilisé en association avec le chlorhydrate de méthapyrilène dans certaines formulations sédatives.

Le chlorhydrate de méthapyrilène est unique en raison de ses forts effets sédatifs et de son utilisation historique dans les somnifères en vente libre. ses propriétés cancérogènes le distinguent des autres antihistaminiques, ce qui a conduit à son arrêt .

Activité Biologique

Methapyrilene hydrochloride, a compound belonging to the class of antihistamines, has been extensively studied for its biological activity, particularly its effects on the liver and its potential as a carcinogen. This article synthesizes findings from various studies, highlighting its mechanisms of action, toxicological effects, and implications for human health.

| Property | Value |

|---|---|

| CAS Number | 135-23-9 |

| Molecular Formula | C₁₄H₂₀ClN₃S |

| Molecular Weight | 297.847 g/mol |

| Density | 1.148 g/cm³ |

| Melting Point | 162 °C |

| Boiling Point | 389.6 °C at 760 mmHg |

This compound is an orally active H1-receptor antagonist with anticholinergic properties. Its structure and properties suggest significant interactions within biological systems, particularly in hepatic tissues.

Methapyrilene acts primarily by blocking histamine H1 receptors, which leads to various physiological effects including sedation and potential hepatotoxicity. Research indicates that at concentrations of 650 μM, this compound down-regulates transferrin (Tf) and up-regulates ferritin light chain (FTL), while not significantly affecting heme oxygenase-1 (HMOX1) levels . This modulation suggests a role in iron metabolism and oxidative stress response in liver cells.

Hepatotoxic Effects

Multiple studies have documented the hepatotoxic effects of this compound:

- In Vivo Studies : Administration of this compound at doses of 40 or 80 mg/kg in rats resulted in significant changes in the expression of liver-related genes. A notable down-regulation of Tf and up-regulation of FTL was observed, indicating impaired iron homeostasis . High doses (150 mg/kg) led to periportal liver necrosis, demonstrating a clear dose-dependent relationship between exposure and liver damage .

- Carcinogenicity Studies : Historical data from the late 1970s indicated that this compound may act as a hepatocarcinogen. Rats exposed to this compound showed increased liver weights and incidences of hepatocyte necrosis and hyperplasia, particularly at higher concentrations (250 ppm and 1000 ppm) . The severity of lesions correlated with exposure duration and concentration, reinforcing concerns about long-term use.

Case Studies

A significant case study involved the administration of this compound to female SD rats at varying doses (10 mg/kg and 30 mg/kg). Clinical observations noted changes in body weight and hematological parameters, with some increases in neutrophil counts attributed to inflammatory responses linked to the drug administration . These findings underscore the importance of monitoring immune responses when evaluating the biological activity of methapyrilene.

Summary of Biological Activity Findings

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONORRGKLJBGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S.ClH, C14H20ClN3S | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020818 | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methapyrilene hydrochloride appears as white crystalline powder or solid with a faint odor. Bitter taste. pH (aqueous solution) 5.5. (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>44.7 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | SID11533035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

135-23-9 | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Blue Line | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methapyrilene hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-2-pyridinyl-N2-(2-thienylmethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methapyrilene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methapyrilene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00S42N58OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

324 °F (NTP, 1992) | |

| Record name | METHAPYRILENE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20598 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.